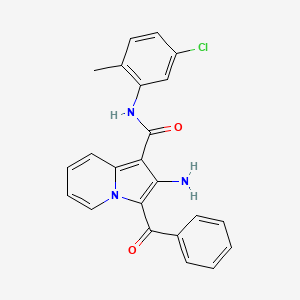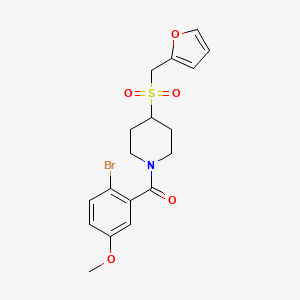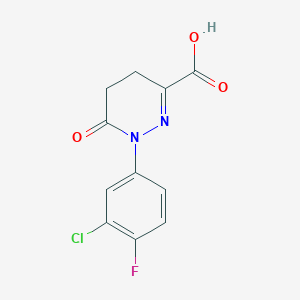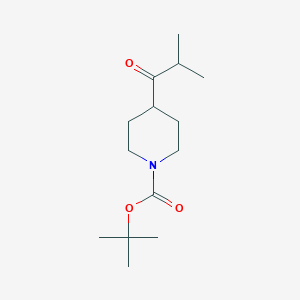![molecular formula C18H21FN6O2 B2809617 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 797775-69-0](/img/structure/B2809617.png)
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21FN6O2 and its molecular weight is 372.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihistaminic and Antiasthmatic Applications
A study by Pascal et al. (1985) synthesized derivatives of the compound and evaluated them for antihistaminic activity. Some derivatives showed significant inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting potential for clinical trials in antihistaminic applications Pascal et al., 1985.
Bhatia et al. (2016) developed derivatives for antiasthmatic activity, identifying compounds with significant vasodilator activity, suggesting a potential for developing new anti-asthmatic agents Bhatia et al., 2016.
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives showing prophylactic antiarrhythmic activity and hypotensive activity, indicating potential cardiovascular benefits Chłoń-Rzepa et al., 2004.
Antidepressant and Anxiolytic Properties
Zagórska et al. (2009) and Partyka et al. (2020) explored derivatives as 5-HT1A receptor ligands, demonstrating anxiolytic-like and antidepressant-like activity in preclinical studies, which could guide the development of new therapies for mental health disorders Zagórska et al., 2009; Partyka et al., 2020.
Anticonvulsant Activity
Obniska et al. (2012) investigated N-Mannich bases derived from related compounds for anticonvulsant activity, showing protection in electrically induced seizures in animal models, suggesting potential for epilepsy treatment Obniska et al., 2012.
Luminescent Properties
Gan et al. (2003) synthesized derivatives to study luminescent properties and photo-induced electron transfer, which could have implications for materials science and sensor development Gan et al., 2003.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
By inhibiting ENTs, the compound affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This could potentially disrupt the normal functioning of these biochemical pathways.
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, impacting various cellular processes.
Biochemische Analyse
Biochemical Properties
The compound 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs are crucial for nucleotide synthesis and chemotherapy . This compound has been shown to inhibit both ENT1 and ENT2, with a higher selectivity towards ENT2 .
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the uptake of uridine and adenosine through ENT1 and ENT2 . This inhibition could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound acts as a non-competitive inhibitor . Molecular docking analysis indicates that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENT1 and ENT2 could not be washed out, suggesting that it acts as an irreversible inhibitor .
Metabolic Pathways
Given its role as an ENT inhibitor, it may influence the transport and metabolism of nucleosides and nucleoside analogues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by its interactions with ENTs
Eigenschaften
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-7-9-25(10-8-24)13-6-4-3-5-12(13)19/h3-6H,7-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYQKVUOYNCWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile](/img/structure/B2809538.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2809539.png)
![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)




![7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2809550.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2809551.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)
